2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ahmad et al. (2019) highlighted the synthesis and biological evaluation of two new series of 2-amino-6-benzyl-4-phenyl-4,6-dihydropyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides, focusing on their inhibitory activity against monoamine oxidase A and B. The methodology involved a multistep reaction starting with methyl anthranilate, leading to the formation of respective 2,1-benzothiazine 2,2-dioxides. Compounds from this synthesis showed potential as selective inhibitors for monoamine oxidase, highlighting their relevance in neuroscience research (Ahmad et al., 2019).
Multicomponent Synthesis and Chemical Peculiarities
The work by Lega et al. (2016) focused on the peculiarities of multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. This research demonstrated the synthesis of new derivatives through a three-component interaction, leading to novel 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a new product type from this interaction. The study provided insights into controlling reaction selectivity, offering a base for further chemical advancements in this compound class (Lega et al., 2016).
Antimicrobial Activity
Another significant application is in the synthesis of novel derivatives with potential antimicrobial activity. A study by Mahdi (2015) synthesized various substituted benzothiazole-containing derivatives, indicating potential antibacterial properties. This research adds to the understanding of the compound's utility in developing new antimicrobial agents (Mahdi, 2015).
Properties
IUPAC Name |
2-amino-6-[(4-methylphenyl)methyl]-5,5-dioxo-4-phenyl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-17-11-13-18(14-12-17)16-29-22-10-6-5-9-20(22)24-25(33(29,30)31)23(19-7-3-2-4-8-19)21(15-27)26(28)32-24/h2-14,23H,16,28H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQZEGTYLPCLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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